molecular formula C6H3ClINO4S B13554966 4-Iodo-2-nitrobenzene-1-sulfonyl chloride

4-Iodo-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B13554966
M. Wt: 347.52 g/mol
InChI Key: FKFPRCBZMOKLAY-UHFFFAOYSA-N
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Description

4-Iodo-2-nitrobenzene-1-sulfonyl chloride is an aromatic compound with the molecular formula C6H3ClINO4S. This compound is characterized by the presence of iodine, nitro, and sulfonyl chloride groups attached to a benzene ring. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the nitration of iodobenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions safely and efficiently. The production is optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or tin chloride with hydrochloric acid.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Mechanism of Action

The mechanism of action of 4-Iodo-2-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group also influences the reactivity of the compound by making the aromatic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of the iodine substituent, which can influence the compound’s reactivity and physical properties. The iodine atom can participate in halogen bonding and other interactions, making this compound distinct from its non-iodinated counterparts .

Properties

Molecular Formula

C6H3ClINO4S

Molecular Weight

347.52 g/mol

IUPAC Name

4-iodo-2-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClINO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H

InChI Key

FKFPRCBZMOKLAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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